molecular formula C9H19N3 B11913860 9-Methyl-1,4,9-triazaspiro[5.5]undecane

9-Methyl-1,4,9-triazaspiro[5.5]undecane

Cat. No.: B11913860
M. Wt: 169.27 g/mol
InChI Key: MBHALRTWMUHMKC-UHFFFAOYSA-N
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Description

9-Methyl-1,4,9-triazaspiro[5.5]undecane is a chemical compound belonging to the class of spiro compounds. Spiro compounds are characterized by a unique structure where two rings are connected through a single atom. This particular compound has a triazaspiro structure, meaning it contains three nitrogen atoms within its spiro framework. The presence of a methyl group at the 9th position further distinguishes it from other spiro compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Methyl-1,4,9-triazaspiro[5.5]undecane typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a suitable amine with a ketone or aldehyde can lead to the formation of the spiro structure. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acids or bases to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of advanced purification techniques such as chromatography and crystallization is common to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

9-Methyl-1,4,9-triazaspiro[5.5]undecane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions where one of its functional groups is replaced by another group.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce amines or alcohols. Substitution reactions can result in a variety of substituted spiro compounds .

Scientific Research Applications

9-Methyl-1,4,9-triazaspiro[5.5]undecane has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable in the study of spiro compounds and their reactivity.

    Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties. It serves as a lead compound in drug discovery and development.

    Medicine: Research has shown that derivatives of this compound can act as inhibitors of specific enzymes, making them potential candidates for therapeutic agents.

    Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 9-Methyl-1,4,9-triazaspiro[5.5]undecane involves its interaction with specific molecular targets. For instance, it can inhibit the activity of certain enzymes by binding to their active sites. This binding can block the enzyme’s function, leading to a decrease in the production of specific biomolecules. The pathways involved in these interactions are often studied using techniques like molecular docking and enzyme assays .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the methyl group at the 9th position in this compound imparts unique chemical and biological properties. This structural feature can influence the compound’s reactivity, stability, and interaction with biological targets, making it distinct from other similar compounds .

Biological Activity

9-Methyl-1,4,9-triazaspiro[5.5]undecane is a compound that has garnered attention due to its unique structural properties and potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

  • Molecular Formula : C10H15N3
  • Molecular Weight : 179.25 g/mol
  • CAS Number : 1874587-59-3

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems:

  • Enzyme Inhibition : This compound has been identified as a potent inhibitor of the METTL3 protein, which is involved in the N6-methyladenosine (m6A) modification of RNA. The inhibition of METTL3 can significantly affect RNA metabolism and gene expression, making it a target for cancer therapies .
  • Antiviral Activity : Preliminary studies suggest that it may exhibit antiviral properties by inhibiting viral replication processes, particularly in the context of HIV-1 protease inhibition .

Biological Activity Overview

Activity Type Description
Anticancer Inhibits METTL3, reducing m6A levels in cancer cell lines (e.g., MOLM-13 and PC-3)
Antiviral Potentially inhibits HIV-1 protease and other viral enzymes
Antimicrobial Exhibits antibacterial activity against various pathogens
Neuroprotective May offer protection against neurodegenerative conditions through modulation of signaling pathways

1. METTL3 Inhibition in Cancer

A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibited high potency against METTL3 with an IC50 value as low as 0.005 μM. This study highlighted the compound's potential in treating acute myeloid leukemia by modulating RNA methylation processes .

2. Antiviral Properties

Research indicated that this compound could inhibit HIV-1 protease effectively, thereby reducing viral replication rates in infected cells. This suggests a promising avenue for developing antiviral therapeutics based on this compound's structure .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with similar compounds:

Compound Name Mechanism of Action Biological Activity
1,4-DiazepaneGABA receptor modulationAnxiolytic effects
Indole DerivativesEnzyme inhibition (e.g., proteases)Anticancer and antimicrobial properties
Other Triazaspiro CompoundsVarying degrees of enzyme inhibitionPotentially diverse biological activities

Q & A

Basic Research Questions

Q. What synthetic strategies are most effective for preparing 9-Methyl-1,4,9-triazaspiro[5.5]undecane and its derivatives?

  • Methodological Answer : The synthesis typically involves multi-step organic reactions, such as Prins cyclization or olefin metathesis , to construct the spirocyclic core. For example, highlights the use of Prins cyclization for scalability in industrial synthesis. Key steps include controlled temperature, pressure, and catalysts (e.g., dichloromethane and triethylamine in SNAr reactions) . Post-synthesis purification often employs flash column chromatography (DCM/MeOH gradients) .

Q. How is the structural integrity of this compound confirmed in experimental settings?

  • Methodological Answer : Structural validation relies on Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and High-Resolution Mass Spectrometry (HRMS) . For instance, in , compound purity was confirmed via ¹H NMR (400 MHz) and HRMS with deviations <0.5 ppm. X-ray crystallography (e.g., Acta Crystallographica studies) is critical for resolving chiral centers in spiro compounds .

Q. What preliminary biological screening methods are used to assess this compound’s activity?

  • Methodological Answer : Initial screens include enzyme inhibition assays (e.g., soluble epoxide hydrolase (sEH) or METTL3 inhibition) and cell-based assays (e.g., receptor binding studies for chemokine antagonism). notes antagonistic activity against chemokine receptors, validated via competitive binding assays .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent variations) impact the compound’s biological activity?

  • Methodological Answer : Structure-Activity Relationship (SAR) studies are critical. For example:

  • Substituent Position : Adding a hydroxyl group at position 4 (as in 9-Benzyl-1-oxa-9-azaspiro[5.5]undecan-4-ol) alters solubility and target affinity .
  • Heteroatom Replacement : Replacing oxygen with nitrogen (e.g., 3-Oxa-9-azaspiro[5.5]undecane hydrochloride) modulates enzyme inhibition potency .
    Quantitative SAR (qSAR) models, combined with molecular docking, predict binding energies (e.g., METTL3 inhibition in ) .

Q. What experimental approaches resolve contradictions in biological activity data across studies?

  • Methodological Answer : Discrepancies may arise from assay conditions (e.g., cell line variability) or impurity profiles. Strategies include:

  • Orthogonal Assays : Validate receptor binding via SPR (Surface Plasmon Resonance) alongside functional cellular assays .
  • Batch Reprodubility Checks : Use LC-MS to confirm compound purity (>95%) and exclude batch-specific artifacts .
  • Meta-Analysis : Compare data across studies (e.g., vs. 12) to identify confounding variables like solvent choice (DMSO vs. aqueous buffers) .

Q. How is target specificity evaluated for spirocyclic compounds like this compound?

  • Methodological Answer : Selectivity panels screen against related enzymes/receptors (e.g., kinase or GPCR libraries). used METTL3/METTL14 heterodimer assays to confirm specificity, with IC₅₀ values <100 nM. Off-target effects are minimized via crystallographic studies (e.g., resolving binding site interactions in ) .

Properties

Molecular Formula

C9H19N3

Molecular Weight

169.27 g/mol

IUPAC Name

9-methyl-1,4,9-triazaspiro[5.5]undecane

InChI

InChI=1S/C9H19N3/c1-12-6-2-9(3-7-12)8-10-4-5-11-9/h10-11H,2-8H2,1H3

InChI Key

MBHALRTWMUHMKC-UHFFFAOYSA-N

Canonical SMILES

CN1CCC2(CC1)CNCCN2

Origin of Product

United States

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